(3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate
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Overview
Description
(3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a tert-butylphenyl group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the tert-Butylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the pyrrolidine ring is alkylated with a tert-butylbenzene derivative.
Formation of the Carbamate Ester: This is typically done by reacting the pyrrolidine derivative with an isocyanate or a chloroformate in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving carbamate esters. It may also serve as a model compound for studying the metabolism of similar structures in living organisms.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The carbamate ester group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tert-butylphenyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-(3-tert-butylphenyl)pyrrolidine-3-carboxylate: Lacks the carbamate ester group, which may result in different reactivity and biological activity.
(3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine:
Uniqueness
The presence of both the carbamate ester and carboxylate groups in (3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate makes it unique compared to its analogs. These functional groups contribute to its distinct reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
(3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-19(2,3)14-9-7-8-13(10-14)15-11-21(12-16(15)17(22)23)18(24)25-20(4,5)6/h7-10,15-16H,11-12H2,1-6H3,(H,22,23)/p-1/t15-,16+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBBEVXXWRUDQS-CVEARBPZSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C2CN(CC2C(=O)[O-])C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=CC(=C1)[C@H]2CN(C[C@@H]2C(=O)[O-])C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28NO4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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